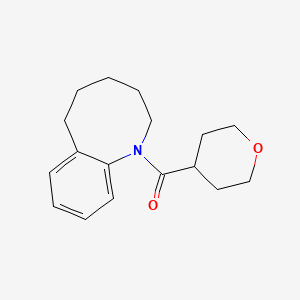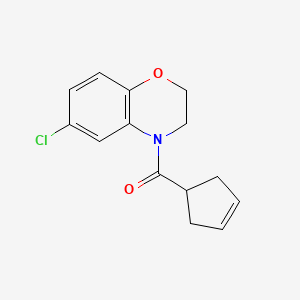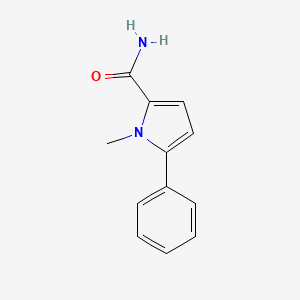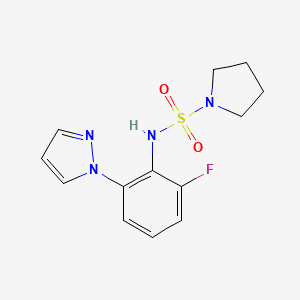![molecular formula C12H15N3O B7592272 (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone, also known as DMAPM, is a chemical compound that has been widely studied for its potential use in medicinal chemistry. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action of (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. In animal studies, this compound has been shown to reduce inflammation and tumor growth, as well as improve survival rates.
Advantages and Limitations for Lab Experiments
One advantage of using (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, this compound has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects.
Future Directions
There are several future directions for research on (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone. One area of research could focus on elucidating the mechanism of action of this compound, which would provide a better understanding of its biological effects and potential therapeutic applications. Additionally, future research could focus on developing new derivatives of this compound that have improved pharmacological properties, such as increased potency or selectivity. Finally, future research could focus on testing the efficacy of this compound in clinical trials for the treatment of various diseases, including cancer and inflammatory disorders.
Synthesis Methods
The synthesis of (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone involves the reaction of pyrazin-2-ylmethanone with 6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-amine in the presence of a catalyst. The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature. The resulting product is a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anti-inflammatory properties that make it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have anti-cancer properties that make it a potential candidate for the treatment of various types of cancer, including breast cancer and lung cancer. It has also been shown to have anti-viral properties that make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
properties
IUPAC Name |
(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2)8-6-15(7-9(8)12)11(16)10-5-13-3-4-14-10/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKKVUSPMDJBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)C(=O)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)
![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)


![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)


![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)